2-Bromo-6-cyclobutoxy-naphthalene
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Overview
Description
2-Bromo-6-cyclobutoxy-naphthalene is an organic compound with the molecular formula C14H13BrO It is a derivative of naphthalene, where a bromine atom is substituted at the 2-position and a cyclobutoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable solvent, such as acetonitrile, under controlled temperature conditions to achieve selective bromination . The cyclobutoxy group can be introduced through a nucleophilic substitution reaction using cyclobutanol and a suitable base.
Industrial Production Methods
Industrial production of 2-Bromo-6-cyclobutoxy-naphthalene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyclobutoxy-naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Bromo-6-cyclobutoxy-naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclobutoxy-naphthalene involves its interaction with specific molecular targets. The bromine atom and the cyclobutoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but with a methoxy group instead of a cyclobutoxy group.
2-Bromo-6-hydroxynaphthalene: Contains a hydroxyl group at the 6-position.
2-Bromo-6-ethoxynaphthalene: Features an ethoxy group at the 6-position.
Uniqueness
2-Bromo-6-cyclobutoxy-naphthalene is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H13BrO |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-bromo-6-cyclobutyloxynaphthalene |
InChI |
InChI=1S/C14H13BrO/c15-12-6-4-11-9-14(7-5-10(11)8-12)16-13-2-1-3-13/h4-9,13H,1-3H2 |
InChI Key |
YKAHBJVDMUQQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
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